Structure and molecular weight of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Structure and molecular weight of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
An In-depth Technical Guide to 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile
Authored by a Senior Application Scientist
Introduction
Pyrrole-based molecular scaffolds are of significant interest in the fields of medicinal chemistry and materials science. The pyrrole ring, a five-membered aromatic heterocycle, is a core component of many biologically active natural products, including porphyrins like heme and chlorophyll.[1] The introduction of nitrile and aminomethyl functional groups to this scaffold, as in the case of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, creates a versatile building block with multiple reactive sites. This allows for its potential use in the synthesis of more complex heterocyclic compounds, which are often key components in drug development.[2] This guide provides a comprehensive overview of the structure, properties, and potential synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile, offering valuable insights for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile are derived from its unique arrangement of functional groups. The structure consists of a central pyrrole ring, which is N-methylated at position 1. A carbonitrile (-C≡N) group is attached at the 2-position, and an aminomethyl (-CH₂NH₂) group is at the 5-position.
Caption: Chemical structure of 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile.
Quantitative Data Summary
The following table summarizes the key computed and estimated physicochemical properties of the molecule.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₁N₃ | Calculated |
| Molecular Weight | 149.19 g/mol | Calculated |
| Monoisotopic Mass | 149.09530 Da | Calculated |
| CAS Number | Not available | - |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Estimated >100 °C | Inferred from related compounds |
| Boiling Point | Estimated >300 °C | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from chemical structure |
| pKa (amine) | Estimated 9-10 | General chemical knowledge |
| pKa (pyrrole N-H) | Not applicable (N-methylated) | - |
Proposed Synthetic Pathway
A plausible synthetic route for 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile can be designed starting from the commercially available 1-methyl-1H-pyrrole. The synthesis involves the introduction of the carbonitrile group, followed by functionalization at the 5-position.
Step-by-Step Methodology
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Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile (Intermediate 1):
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This step can be achieved via the methods described in patent WO2005097743A1.[4]
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Reaction: 1-methyl-1H-pyrrole is reacted with chlorosulfonyl isocyanate (CSI) in a suitable solvent like toluene at a low temperature (around 0 °C).
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Work-up: The resulting intermediate is then treated with N,N-dimethylformamide (DMF), which acts as a catalyst, followed by the addition of an organic base such as triethylamine. This leads to the formation of 1-methyl-1H-pyrrole-2-carbonitrile.[4]
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Rationale: This method is an efficient way to introduce a nitrile group onto the pyrrole ring with good regioselectivity for the 2-position.
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Vilsmeier-Haack Formylation of Intermediate 1:
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Reaction: 1-methyl-1H-pyrrole-2-carbonitrile is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and DMF. This introduces a formyl group (-CHO) at the electron-rich 5-position of the pyrrole ring to yield 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile (Intermediate 2).
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Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings.
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Reductive Amination of Intermediate 2:
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Reaction: The aldehyde (Intermediate 2) is then converted to the final product via reductive amination. This can be achieved by reacting it with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.
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Rationale: Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. The choice of a mild reducing agent like NaBH₃CN is crucial to selectively reduce the imine intermediate without affecting the nitrile group.
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Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile.
Potential Applications in Research and Drug Development
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Scaffold for Medicinal Chemistry: The primary amine provides a key point for further derivatization, allowing for the construction of libraries of compounds for screening against various biological targets. Pyrrole-carbonitrile derivatives have been investigated as thrombin inhibitors and for their insecticidal properties.[4]
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Intermediate for Heterocyclic Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aminomethyl group can participate in cyclization reactions. This makes the molecule a valuable intermediate for synthesizing more complex fused heterocyclic systems.[2]
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Potential Biological Activity: Related pyrrole derivatives have shown potential as antimicrobial and anti-inflammatory agents.[2][5] The unique combination of functional groups in this molecule makes it a candidate for investigation into similar biological activities.
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Materials Science: Pyrrole-based compounds can be used in the development of new polymers and coatings due to their electronic properties.[5][6] The functional groups on this molecule could allow for its incorporation into novel materials.
Safety and Handling
Specific safety data for 5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile is not available. However, based on the functional groups present, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. Primary amines can be corrosive and irritating. Assume the compound is hazardous and handle it with care.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(Aminomethyl)-1-methyl-1H-pyrrole-2-carbonitrile represents a promising, albeit currently under-researched, chemical entity. Its structure combines several key functional groups that make it a highly versatile building block for organic synthesis. The proposed synthetic pathway provides a viable route for its production, opening the door for its exploration in medicinal chemistry, agrochemical research, and materials science. Further investigation into the properties and applications of this compound is warranted and could lead to the development of novel therapeutics and advanced materials.
References
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. 5-Methyl-1H-pyrrole-2-carbonitrile [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy 1,5-Dimethyl-1H-pyrrole-2-carbonitrile | 56341-36-7 [smolecule.com]
